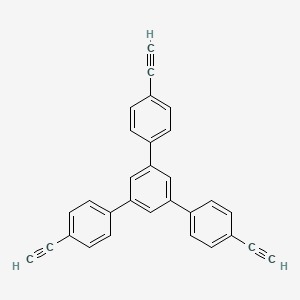

1,3,5-Tris(4-ethynylphenyl)benzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-tris(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h1-3,7-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIJQOFZIULKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531521 | |

| Record name | 1,3,5-tris(4-ethynylphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71866-86-9 | |

| Record name | 1,3,5-tris(4-ethynylphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) for Advanced Material Synthesis

This guide provides a comprehensive technical overview of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a key building block in the design and synthesis of advanced porous materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, characterization, and application of TEPB, with a focus on its role in the construction of Covalent Organic Frameworks (COFs).

Introduction: The Significance of this compound (TEPB)

This compound, often abbreviated as TEPB, is a trigonal organic molecule possessing a C3-symmetric core.[1] Its rigid, planar structure and terminal ethynyl groups make it an exceptional building block, or "linker," for the bottom-up synthesis of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).[2] The precise geometry of TEPB dictates the formation of predictable and tunable porous architectures, which are of significant interest for a wide range of applications.

The terminal alkyne functionalities of TEPB are highly reactive and can undergo various coupling reactions, most notably Glaser-Hay coupling and Sonogashira-Hagihara cross-coupling, to form extended, conjugated networks.[3] The resulting materials, including COFs and porous conjugated polymers (PCPs), exhibit high thermal stability, permanent porosity, and tailorable electronic properties. These features make them promising candidates for applications in gas storage and separation, catalysis, sensing, and energy storage.[2][3]

Physicochemical Properties of TEPB

A thorough understanding of the physicochemical properties of TEPB is essential for its effective use in materials synthesis.

| Property | Value | Reference |

| CAS Number | 71866-86-9 | [4] |

| Molecular Formula | C₃₀H₁₈ | [4] |

| Molecular Weight | 378.47 g/mol | [4] |

| Appearance | Typically a solid | |

| IUPAC Name | This compound | [4] |

| Synonyms | TEPB, 4,4''-Diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | [3] |

Synthesis of this compound (TEPB): A Step-by-Step Protocol

The synthesis of TEPB is typically achieved through a two-step process involving a Sonogashira-Hagihara cross-coupling reaction to form a protected intermediate, followed by a deprotection step to yield the terminal alkynes. The use of a protecting group, commonly trimethylsilyl (TMS), is crucial to prevent the premature and uncontrolled self-polymerization of the terminal alkynes.

Figure 1: Synthetic workflow for this compound (TEPB).

Step 1: Synthesis of 1,3,5-Tris(4-((trimethylsilyl)ethynyl)phenyl)benzene (Protected Intermediate)

This step involves the palladium-catalyzed Sonogashira-Hagihara cross-coupling of 1,3,5-tribromobenzene with ethynyltrimethylsilane. The causality behind this choice of reaction lies in its high efficiency and functional group tolerance for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Experimental Protocol:

-

Reaction Setup: In a flame-dried two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine 1,3,5-tribromobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.04 eq), and triphenylphosphine (PPh₃, 0.03 eq).

-

Solvent and Reagent Addition: To this mixture, add freshly distilled triethylamine (Et₃N) as the solvent and base. The base is critical as it neutralizes the hydrogen halide formed during the reaction, regenerating the active catalyst.

-

Reaction Conditions: Heat the reaction mixture to 50°C for 15 minutes. Then, add ethynyltrimethylsilane (excess, e.g., 3.5 eq) and increase the temperature to 90°C. The reaction is typically stirred at this temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the triethylamine under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a non-polar eluent such as hexanes. This purification step is essential to remove the catalyst and any side products, ensuring the high purity of the protected TEPB required for subsequent steps.

Step 2: Deprotection to Yield this compound (TEPB)

The removal of the trimethylsilyl (TMS) protecting groups is a critical step to generate the reactive terminal alkynes. This is typically achieved under mild basic conditions to avoid unwanted side reactions.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 1,3,5-tris(4-((trimethylsilyl)ethynyl)phenyl)benzene (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Reagent Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The deprotection is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Characterization of this compound (TEPB)

The identity and purity of the synthesized TEPB must be rigorously confirmed using a combination of spectroscopic techniques. This self-validating system ensures the quality of the starting material for COF synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of TEPB is expected to show characteristic signals for the aromatic protons and the terminal alkyne protons. The aromatic protons on the central benzene ring and the peripheral phenyl rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The terminal alkyne protons (C≡C-H) will exhibit a characteristic singlet at approximately δ 3.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The sp-hybridized carbons of the alkyne groups are expected to appear around δ 78 and 83 ppm. The various sp²-hybridized carbons of the aromatic rings will resonate in the region of δ 120-145 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the TEPB molecule. Key vibrational bands to be observed include:

-

C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹, confirming the presence of the terminal alkyne.

-

C≡C stretch: A weaker absorption in the range of 2100-2260 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of TEPB. The expected molecular ion peak [M]⁺ would be at m/z = 378.14.

Application in the Synthesis of Covalent Organic Frameworks (COFs)

The C₃ symmetry and terminal alkyne groups of TEPB make it an ideal building block for the synthesis of highly ordered, porous COFs. A common approach is the solvothermal synthesis involving a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a complementary trigonal linker.

Figure 2: Schematic representation of COF synthesis using TEPB and a trigonal azide linker.

Solvothermal Synthesis of a Triazine-Linked COF: A Representative Protocol

This protocol describes the synthesis of a triazine-linked COF from TEPB and a complementary trigonal azide linker, such as 1,3,5-tris(4-azidophenyl)benzene. The solvothermal method is chosen as it facilitates the formation of a crystalline, porous framework by allowing for reversible bond formation and error correction at elevated temperatures.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a Pyrex tube, combine this compound (TEPB, 1.0 eq), a trigonal azide linker (1.0 eq), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and mesitylene).

-

Catalyst Addition: Add a copper(I) catalyst, such as copper(I) iodide (CuI), to the mixture.

-

Degassing and Sealing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction. The tube is then sealed under vacuum.

-

Solvothermal Reaction: Place the sealed tube in an oven and heat it to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).

-

Isolation and Purification of the COF: After the reaction, cool the tube to room temperature. The resulting solid product is collected by filtration and washed sequentially with various solvents, such as dimethylformamide (DMF), acetone, and methanol, to remove any unreacted monomers and the catalyst.

-

Activation: The purified COF is then "activated" by heating under vacuum to remove any solvent molecules trapped within the pores.

Characterization of the Resulting COF

The successful synthesis of a porous, crystalline COF is confirmed through a series of characterization techniques.

-

Powder X-ray Diffraction (PXRD): PXRD is the primary method to confirm the crystallinity of the COF. A well-defined diffraction pattern with sharp peaks indicates a highly ordered, crystalline structure. The peak positions can be compared to simulated patterns based on the expected crystal structure.

-

Nitrogen Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the porosity of the COF. From these measurements, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated. A type I or type IV isotherm is typically observed for microporous or mesoporous COFs, respectively.

-

Solid-State ¹³C NMR and FT-IR Spectroscopy: These techniques are used to confirm the formation of the triazine linkages and the incorporation of the TEPB and azide linkers into the framework.

Conclusion

This compound is a versatile and powerful building block for the construction of advanced porous materials. Its rigid, C₃-symmetric structure and reactive terminal alkyne groups enable the synthesis of highly ordered and porous Covalent Organic Frameworks with tunable properties. This guide has provided a detailed overview of the synthesis, characterization, and application of TEPB, offering researchers and scientists a solid foundation for its use in the development of next-generation materials for a variety of applications.

References

A Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene: A Versatile Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Trifunctional Linker

1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) is a rigid, trigonal organic molecule that has emerged as a critical building block in supramolecular chemistry and materials science.[1] Its structure, featuring a central benzene core with three radiating 4-ethynylphenyl arms, provides a unique C3 symmetry. This distinct geometry makes it an exemplary trifunctional linker for the bottom-up construction of highly ordered, porous two-dimensional (2D) and three-dimensional (3D) materials.[2][3] The terminal alkyne (ethynyl) groups are highly reactive, serving as versatile handles for a variety of powerful coupling reactions, including Sonogashira coupling, oxidative coupling, and click chemistry.[1][4]

This guide provides a comprehensive overview of TEPB, detailing its fundamental properties, synthesis, and characterization. It further explores its applications in the development of advanced functional materials such as Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs), which are of significant interest in fields ranging from gas storage and catalysis to sensing and drug delivery.[1][5]

Core Molecular and Physical Properties

The identity and purity of TEPB are defined by its specific molecular formula and weight. These fundamental properties are the foundation for all stoichiometric calculations in synthesis and for its characterization via mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₁₈ | [5][6][7] |

| Molecular Weight | 378.5 g/mol (approx.) | [5][6][7] |

| Exact Mass | 378.14085 Da | [7] |

| CAS Number | 71866-86-9 | [1][6] |

| Appearance | Solid | [8] |

| Purity | Typically >95-97% | [6][9] |

| Storage | Store in a cool, dry place; sealed | [8][9] |

Synthesis and Characterization

The synthesis of TEPB is a multi-step process that typically culminates in a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. A common conceptual pathway involves the coupling of a tri-halogenated benzene core (e.g., 1,3,5-tribromobenzene) with a protected alkyne-bearing phenylboronic acid derivative, followed by deprotection.

The causality behind choosing specific reaction conditions is critical. For instance, Sonogashira coupling is employed due to its high efficiency and functional group tolerance. The use of a palladium catalyst in combination with a copper(I) co-catalyst and a suitable base (like an amine) creates a catalytic cycle that efficiently forms the crucial carbon-carbon bond between the aryl halide and the terminal alkyne. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is imperative to prevent the undesirable oxidative homocoupling of the terminal alkynes, which would lead to impurities.

Workflow for Synthesis and Verification:

Caption: Synthesis and verification workflow for this compound (TEPB).

Spectroscopic Characterization: Verification of the TEPB structure is a self-validating process achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical. Key signals would include distinct doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the phenyl rings and a sharp singlet for the terminal alkyne protons (typically around 3.0 ppm). The integration of these signals should correspond to the C₃₀H₁₈ formula.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the sp-hybridized carbons of the alkyne groups (approx. 80-90 ppm) and multiple signals in the aromatic region (approx. 120-145 ppm) for the sp² carbons of the benzene rings.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. The experimentally determined mass should match the calculated exact mass (378.14085 Da) with very high precision.[11]

Applications in Advanced Material Synthesis

The true utility of TEPB lies in its role as a rigid, trigonal linker for creating porous organic materials with high surface areas and tunable properties.[1]

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with ordered structures formed from covalent bonds between organic building blocks.[2] TEPB is an ideal candidate for constructing 2D and 3D COFs.[1] When co-polymerized with linear or other geometrically defined linkers, it can form extended, crystalline networks with predictable topologies.[3] These materials are investigated for applications in gas storage and separation, catalysis, and optoelectronics.

Conjugated Microporous Polymers (CMPs)

CMPs are a class of porous organic polymers characterized by their extended π-conjugation throughout the network.[12] The synthesis of CMPs often involves reactions like Sonogashira-Hagihara or oxidative coupling of alkyne-containing monomers.[1][13]

-

Sonogashira-Hagihara Coupling: TEPB can be reacted with aromatic halides (e.g., dibromo- or tribromo-aromatics) to create rigid, porous networks with high thermal stability and large surface areas.[1][13]

-

Oxidative Coupling: The terminal alkyne groups of TEPB can be coupled directly (e.g., using copper or palladium catalysts) to form 1,3-diyne (butadiyne) linkages.[4][14] This reaction has been used to synthesize CMP nanosheets with high photocatalytic activity for hydrogen production and polymers for electrochemical sensing of biomarkers like hydrogen peroxide.[1][4]

Experimental Protocol: Synthesis of a TEPB-based CMP via Oxidative Coupling

This protocol provides a representative method for synthesizing a poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB) network.

Objective: To synthesize a conjugated microporous polymer via the oxidative homocoupling of TEPB.

Materials:

-

This compound (TEPB)

-

Pyridine (anhydrous)

-

Copper(II) chloride (CuCl₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Methanol

-

Chloroform

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve TEPB in anhydrous pyridine under a nitrogen atmosphere. Rationale: Anhydrous conditions and an inert atmosphere are crucial to prevent side reactions and ensure the efficiency of the copper-catalyzed coupling.

-

Catalyst Addition: Add CuCl₂ and TMEDA to the solution. The TMEDA acts as a ligand to solubilize and activate the copper catalyst.

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The formation of a solid precipitate indicates polymer formation.

-

Workup: Quench the reaction by pouring the mixture into methanol. Rationale: Methanol precipitates the polymer completely and helps to wash away residual pyridine and catalyst.

-

Purification: Filter the solid product and wash it sequentially with water, methanol, and chloroform to remove unreacted monomers, oligomers, and catalyst residues.

-

Drying: Dry the resulting polymer powder under vacuum at an elevated temperature (e.g., 80 °C) overnight.

-

Characterization: Confirm the formation of the polymer network using Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the terminal alkyne C-H stretch) and assess its porosity using Brunauer-Emmett-Teller (BET) surface area analysis.

Safety and Handling

According to GHS classifications, TEPB is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a precisely engineered molecular unit that enables the rational design of complex, functional materials. Its rigid trigonal geometry and reactive alkyne termini provide chemists with a powerful tool for constructing porous polymers with high surface areas and tailored electronic properties. As research in COFs, CMPs, and other framework materials continues to expand, the demand for high-purity, well-characterized linkers like TEPB will undoubtedly grow, paving the way for innovations in catalysis, energy storage, and biomedical applications.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3,5-Tris (4-Ethynylphenyl)Benzene - CD Bioparticles [cd-bioparticles.net]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 9. 71866-86-9 this compound AKSci 5063CU [aksci.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Guide to 1,3,5-Tris(4-ethynylphenyl)benzene: Structure, Properties, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-ethynylphenyl)benzene is a highly symmetrical, rigid, and multifunctional molecule that has garnered significant interest in materials science and supramolecular chemistry. Its unique structure, featuring a central benzene ring connected to three phenylacetylene arms, makes it a valuable building block for the synthesis of advanced materials such as covalent organic frameworks (COFs), porous organic polymers, and dendrimers. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data interpretation, and the correlation between the molecular structure and its spectral features are presented to aid researchers in the unambiguous identification and characterization of this important compound.

Introduction

This compound, with the chemical formula C₃₀H₁₈ and a molecular weight of 378.47 g/mol , possesses a C₃ rotational symmetry.[1] This high degree of symmetry and the presence of reactive terminal alkyne groups are key to its utility in the bottom-up synthesis of complex macromolecular architectures.[2] The rigid triphenylbenzene core provides a robust and pre-organized scaffold, while the ethynylphenyl arms can participate in a variety of coupling reactions, most notably Sonogashira coupling and oxidative Glaser coupling, to form extended conjugated systems.[2]

The resulting materials exhibit promising properties for applications in gas storage and separation, catalysis, sensing, and optoelectronics. A thorough understanding of the spectroscopic signature of the monomeric building block is therefore crucial for confirming its successful synthesis and for the subsequent characterization of the resulting polymeric or supramolecular structures.

This guide will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the protons and carbon atoms, respectively.

¹H NMR Spectroscopy

Expected ¹H NMR Data:

Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 3H | Protons on the central benzene ring |

| ~7.6 | d | 6H | Protons on the outer phenyl rings (ortho to the central ring) |

| ~7.5 | d | 6H | Protons on the outer phenyl rings (meta to the central ring) |

| ~3.1 | s | 3H | Acetylenic protons |

Interpretation:

-

Aromatic Protons: The protons on the central benzene ring are chemically equivalent and are expected to appear as a singlet around 7.7 ppm. The protons on the three outer phenyl rings will give rise to two doublets, corresponding to the protons ortho and meta to the point of attachment to the central ring. These are expected in the range of 7.5-7.6 ppm.

-

Acetylenic Proton: The three terminal acetylenic protons are also chemically equivalent and should appear as a sharp singlet. Based on data for similar compounds like 1,3,5-triethynylbenzene, this peak is anticipated around 3.1 ppm.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can slightly affect the chemical shifts.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the peaks to determine the relative number of protons.

-

Reference the spectrum to the TMS signal.

-

¹³C NMR Spectroscopy

Expected ¹³C NMR Data:

The symmetry of the molecule also simplifies the ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Quaternary carbon of the central benzene ring attached to the phenyl groups |

| ~125 | CH carbon of the central benzene ring |

| ~140 | Quaternary carbon of the outer phenyl rings attached to the central ring |

| ~132 | CH carbons of the outer phenyl rings |

| ~128 | CH carbons of the outer phenyl rings |

| ~123 | Quaternary carbon of the outer phenyl rings attached to the ethynyl group |

| ~83 | Acetylenic carbon (C≡CH) |

| ~78 | Acetylenic carbon (C≡CH) |

Interpretation:

-

Aromatic Carbons: The spectrum will show distinct signals for the quaternary and protonated carbons of both the central and outer benzene rings. The chemical shifts are influenced by the substitution pattern and the electronic effects of the neighboring groups.

-

Acetylenic Carbons: The two carbons of the ethynyl group are non-equivalent and will appear as two distinct signals in the region of 70-90 ppm. For 1,3,5-triethynylbenzene, these signals are observed at approximately 81.6 and 78.7 ppm.[3]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Technique: Proton-decoupled ¹³C NMR is standard to simplify the spectrum to singlets for each unique carbon.

-

-

Data Acquisition:

-

A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing:

-

Similar processing steps as for ¹H NMR (Fourier transform, phasing, and baseline correction).

-

The spectrum is referenced to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by vibrations associated with the aromatic rings and the terminal alkyne groups.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | ≡C-H stretching |

| ~3030 | Aromatic C-H stretching |

| ~2110 | C≡C stretching |

| ~1600, 1500, 1450 | Aromatic C=C stretching |

| ~830 | Out-of-plane C-H bending (para-disubstituted benzene) |

Interpretation:

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a characteristic signature of the terminal alkyne C-H bond.

-

C≡C Stretch: A weaker, sharp absorption around 2110 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. The intensity of this peak can be variable.

-

Aromatic Vibrations: The presence of benzene rings is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the outer phenyl rings.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique reveals the extent of π-conjugation.

Expected UV-Vis Data:

| λmax (nm) | Electronic Transition |

| ~250-350 | π → π* transitions |

Interpretation:

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the extended conjugated system of the molecule. The exact position and intensity of the absorption maxima (λmax) will depend on the solvent used. The high degree of conjugation is expected to result in absorptions at longer wavelengths compared to simpler aromatic systems. For instance, the related 1,3,5-triphenylbenzene shows an absorption maximum around 252 nm.[4] The extended conjugation through the ethynyl linkers in the target molecule is likely to shift this to a longer wavelength.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matched cuvette with the sample solution.

-

-

Data Acquisition:

-

Record the absorption spectrum over a range of approximately 200-800 nm.

-

The instrument will automatically subtract the absorbance of the solvent.

-

Workflow for Spectroscopic Characterization

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure and electronic properties. The high symmetry of the molecule leads to relatively simple and well-defined spectra, allowing for straightforward identification. The characteristic signals of the terminal alkyne groups in both IR and NMR, combined with the distinct pattern of the aromatic protons and carbons, serve as a reliable fingerprint for this compound. This comprehensive spectroscopic data is essential for researchers working with this versatile building block, ensuring the quality of the starting material and enabling the accurate characterization of the novel materials derived from it.

References

A Technical Guide to the Solubility of 1,3,5-Tris(4-ethynylphenyl)benzene in Common Organic Solvents

Abstract

1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a trigonal, star-shaped molecule, is a critical building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and porous conjugated polymers.[1] Its utility in these applications is fundamentally governed by its solubility characteristics in organic solvents, which dictates the choice of reaction media, purification methods, and processing techniques. This guide provides an in-depth analysis of the solubility profile of TEPB. It combines a theoretical examination of its molecular structure with a survey of solvents reported in the literature and presents a definitive, field-proven experimental protocol for determining its thermodynamic solubility. This document is intended to serve as a comprehensive resource for researchers and scientists in materials science and drug development.

Part 1: Theoretical Prediction of Solubility

Molecular Structure and Polarity Analysis

This compound is a large, non-polar, and highly symmetric hydrocarbon.[2] Its structure (Figure 1) is characterized by a central benzene ring connected to three phenylacetylene arms.

-

Chemical Formula: C₃₀H₁₈[2]

-

Molecular Weight: 378.46 g/mol [1]

-

Key Structural Features:

-

Aromatic Core: Composed entirely of benzene rings, the molecule is rich in π-electrons.

-

Non-Polarity: The molecule consists solely of carbon and hydrogen atoms, with non-polar C-C and C-H bonds. Its high symmetry (D₃h point group) results in a zero net dipole moment.

-

Rigidity: The combination of benzene rings and alkyne groups creates a rigid, planar structure.

-

Figure 1: Chemical structure of this compound.

The "Like Dissolves Like" Principle and Predictive Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Solute-Solvent Interactions for TEPB: The primary intermolecular forces TEPB can engage in are van der Waals forces, specifically London dispersion forces, and potential π-π stacking interactions between its aromatic rings. It lacks hydrogen bond donors or acceptors.

-

Predicted Solubility Profile:

-

High Solubility Expected in: Non-polar and moderately polar aprotic solvents. Solvents with aromatic character (e.g., toluene, xylenes) are expected to be particularly effective due to favorable π-π interactions. Chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., tetrahydrofuran) should also be effective solvents.

-

Low to Negligible Solubility Expected in: Highly polar and protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are dominated by strong hydrogen bonding networks. The energy cost to break these bonds to accommodate a large, non-polar molecule like TEPB is high, leading to very poor solubility.

-

Highly Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While lacking hydrogen bonds, their high polarity makes them poor matches for the non-polar TEPB.

-

Aliphatic Non-Polar Solvents (e.g., Hexane, Cyclohexane): While non-polar, their linear or cyclic nature may offer less effective solvation for the large, rigid, and planar structure of TEPB compared to aromatic or chlorinated solvents.

-

-

Part 2: Reported Solvents and Qualitative Solubility Data

| Solvent Class | Specific Solvent | Context of Use / Implied Solubility |

| Ethers | Tetrahydrofuran (THF) | Common solvent for reactions involving TEPB, indicating good solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Frequently used for synthesis and purification, indicating good solubility. |

| Amides | N,N-Dimethylformamide (DMF) | Used as a reaction solvent, suggesting moderate to good solubility. |

| Amines | Pyridine, Triethylamine | Often used as a solvent or co-solvent in coupling reactions, indicating solubility. |

| Aromatic | Toluene, Xylenes | Used in syntheses; expected to be excellent solvents due to structural similarity. |

This table summarizes solvents in which this compound has been successfully dissolved for chemical synthesis, implying at least moderate solubility under reaction conditions.

Part 3: Authoritative Experimental Protocol for Thermodynamic Solubility Determination

For applications requiring precise knowledge of saturation limits, such as crystallography or formulation development, experimental determination is essential. The "Shake-Flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5][6] This protocol provides a self-validating system to generate reliable and reproducible data.

Causality Behind Experimental Design

-

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility.[7] Kinetic solubility often measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (like DMSO), begins to precipitate.[5][8] This can yield a supersaturated, metastable value.[7] Thermodynamic solubility, however, represents the true equilibrium concentration of a solute in a solvent with an excess of solid material present. For fundamental physicochemical characterization, the thermodynamic value is required.[6]

-

Equilibration Time: A key variable is the time allowed for the system to reach equilibrium. For large, rigid molecules like TEPB, dissolution can be slow. The protocol must include sufficient incubation time (e.g., 24 hours or more) to ensure a true equilibrium is reached.[5]

-

Temperature Control: Solubility is temperature-dependent. All measurements must be performed at a constant, recorded temperature (e.g., 25 °C) using a temperature-controlled shaker or incubator.

-

Solid-State Analysis: The starting material's purity and crystalline form (polymorphism) can significantly impact solubility. A metastable polymorph will have a higher apparent solubility than the most stable form.[7] Therefore, using a well-characterized, stable crystalline solid is paramount for obtaining the intrinsic solubility.

Step-by-Step Methodology

-

Preparation:

-

Add an excess of solid TEPB (e.g., 5-10 mg) to a series of 2 mL glass vials. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to 25 °C.

-

Agitate the vials vigorously for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[5]

-

-

Sample Separation (Critical Step):

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a glass syringe.

-

Immediately filter the supernatant through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove all undissolved particulates. The filter material must not absorb the solute.[3]

-

-

Quantification:

-

Prepare a precise dilution of the clear filtrate with a suitable solvent (often the same solvent or one compatible with the analytical method).

-

Determine the concentration of TEPB in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve must be generated using standard solutions of TEPB of known concentrations for accurate quantification.[3]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in mg/mL or mol/L at the specified temperature (e.g., "25.3 ± 0.7 mg/mL in Toluene at 25 °C").

-

Experimental Workflow Diagram

Workflow for thermodynamic solubility determination.

Part 4: Conclusion

The solubility of this compound is dictated by its large, non-polar, aromatic structure. It exhibits high solubility in non-polar aromatic and chlorinated solvents and poor solubility in polar, protic solvents like water and alcohols. For research and development, particularly in materials science, a precise understanding of its solubility limits is crucial. While literature provides qualitative guidance, the definitive shake-flask method detailed herein is the authoritative protocol for generating high-quality, thermodynamic solubility data. Adherence to this protocol will ensure the accuracy and reproducibility required for advanced scientific applications.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C30H18 | CID 13244693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. inventivapharma.com [inventivapharma.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Tris(4-ethynylphenyl)benzene

Abstract

1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) is a planar, trifunctional aromatic molecule that has garnered significant interest as a primary building block for advanced macromolecular structures, including covalent organic frameworks (COFs), porous conjugated polymers, and high-performance thermosetting resins. The utility of TEPB in these applications is intrinsically linked to its thermal behavior; specifically, the reactivity of its terminal ethynyl (acetylene) groups, which can undergo thermal polymerization to form highly cross-linked, thermally stable networks. This guide provides a comprehensive technical overview of the principles and methodologies used to characterize the thermal stability and decomposition profile of TEPB. While direct, publicly available thermogravimetric and calorimetric data on the TEPB monomer is scarce, this document serves as a first-principles guide for researchers, scientists, and drug development professionals on how to approach this critical characterization. We will delve into the theoretical underpinnings of thermal analysis, provide field-proven experimental protocols, and explain the causality behind experimental choices, thereby offering a self-validating system for the rigorous assessment of TEPB's thermal properties.

Introduction: The Significance of this compound

This compound is a C3-symmetric organic molecule featuring a central benzene ring connected to three phenylacetylene arms at the 1, 3, and 5 positions.[1] This unique, star-shaped geometry and the presence of reactive terminal alkyne functionalities make TEPB an exceptional monomer for the synthesis of materials with high thermal stability, porosity, and unique optoelectronic properties.[2] Its applications are diverse, ranging from gas storage and separation to catalysis and advanced electronics.[2]

The thermal processing of TEPB is a critical step in the fabrication of these advanced materials. Upon heating, the ethynyl groups of TEPB can undergo a variety of reactions, most notably cyclotrimerization, to form a rigid, cross-linked polyphenylene network. This process, often referred to as curing, transforms the discrete TEPB molecules into a robust, intractable polymer. The temperature at which this curing process begins, its rate, and the ultimate thermal stability of the resulting polymer are all crucial parameters for material design and application. Consequently, a thorough understanding of the thermal stability and decomposition temperature of the TEPB monomer is paramount.

Assessing Thermal Properties: Key Analytical Techniques

The thermal behavior of a material like TEPB is typically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide complementary information about the material's response to a controlled temperature program.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material. A TGA experiment will reveal the onset temperature of mass loss, the rate of decomposition, and the percentage of non-volatile residue remaining at high temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and chemical reactions (e.g., curing). For TEPB, DSC is crucial for identifying its melting point and the exothermic heat flow associated with the thermal polymerization of its ethynyl groups.

Expected Thermal Profile of this compound

Upon heating, TEPB is expected to exhibit the following thermal events in sequence:

-

Melting: As a crystalline solid, TEPB will first undergo a phase transition from solid to liquid, which will be observed as an endothermic peak in the DSC thermogram.

-

Curing (Polymerization): At a higher temperature, the terminal ethynyl groups will begin to react, leading to polymerization and cross-linking. This is an exothermic process that will be observed as a broad exothermic peak in the DSC thermogram. The onset of this exotherm indicates the initiation of the curing reaction.

-

Decomposition: If the temperature is increased further, the covalent bonds within the newly formed polymer network will begin to break, leading to the evolution of volatile fragments and a corresponding mass loss in the TGA thermogram. The temperature at which significant mass loss begins is defined as the decomposition temperature. Polymers derived from TEPB are known for their exceptional thermal stability, often exhibiting decomposition temperatures well above 400 °C.[3]

The following table summarizes the key thermal events and the analytical techniques used to observe them.

| Thermal Event | Analytical Technique | Expected Observation | Significance for TEPB |

| Melting | DSC | Endothermic peak | Defines the transition to the liquid state, relevant for melt processing. |

| Curing (Polymerization) | DSC | Broad exothermic peak | Indicates the temperature range of the cross-linking reaction, crucial for material fabrication. |

| Decomposition | TGA | Significant mass loss | Defines the upper-temperature limit of the material's stability. |

Experimental Protocol: A Self-Validating System for Thermal Analysis

To ensure the generation of reliable and reproducible data, a rigorous and well-documented experimental protocol is essential. The following section outlines a step-by-step methodology for the thermal analysis of TEPB.

Instrumentation and Calibration

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements concurrently is ideal. Alternatively, separate TGA and DSC instruments can be used.

-

Calibration: The temperature and heat flow of the DSC, and the temperature and mass balance of the TGA must be calibrated using certified reference materials (e.g., indium for DSC, calcium oxalate for TGA) prior to sample analysis.

Sample Preparation

-

Sample Purity: The TEPB sample should be of high purity, as impurities can affect the melting point and decomposition profile.

-

Sample Mass: A sample mass of 3-5 mg is recommended for both TGA and DSC analysis.

-

Crucibles: Aluminum or platinum crucibles are typically used. For high-temperature TGA, ceramic (alumina) crucibles are preferred.

TGA Experimental Parameters

-

Place a precisely weighed TEPB sample (3-5 mg) into a tared TGA crucible.

-

Place the crucible onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

DSC Experimental Parameters

-

Place a precisely weighed TEPB sample (3-5 mg) into a DSC crucible and hermetically seal it.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature that encompasses both the melting and curing events (e.g., 350 °C).

-

Record the differential heat flow and temperature continuously.

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of TEPB.

Caption: Workflow for TGA and DSC analysis of TEPB.

Interpretation of Results and Causality

The data obtained from TGA and DSC analysis provides a wealth of information about the thermal properties of TEPB.

-

The Melting Point (from DSC): The endothermic peak in the DSC thermogram corresponds to the melting of the TEPB crystals. The peak temperature is the melting point. This is a critical parameter for any melt-processing applications.

-

The Curing Exotherm (from DSC): The onset of the broad exothermic peak indicates the temperature at which the thermally induced polymerization of the ethynyl groups begins. The area under this peak is proportional to the total heat of reaction (enthalpy of polymerization). A larger enthalpy suggests a more extensive cross-linking reaction, which generally correlates with higher thermal and mechanical stability in the resulting polymer.

-

Decomposition Temperature (from TGA): The TGA thermogram will show a stable baseline until the onset of decomposition. The decomposition temperature is often reported as the temperature at which 5% mass loss occurs (Td5%). This value provides a quantitative measure of the thermal stability of the cured TEPB material. For high-performance polymers derived from TEPB, this temperature is expected to be very high, reflecting the strength of the bonds in the cross-linked aromatic network. The high char yield (residual mass at the end of the experiment) is also indicative of the formation of a stable, carbonaceous network.

Conclusion

This compound is a key molecular building block for a new generation of high-performance materials. Its thermal properties are of paramount importance, dictating the conditions required for its processing and the ultimate stability of the resulting products. While specific thermal analysis data for the monomer is not widely published, this guide provides a robust framework for its determination and interpretation. By employing the principles of thermogravimetric analysis and differential scanning calorimetry, and by following a rigorous, self-validating experimental protocol, researchers can gain the critical insights needed to unlock the full potential of this versatile molecule. The high thermal stability observed in polymers derived from TEPB underscores the importance of understanding the thermal behavior of the monomer to control the formation of these remarkable materials.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of 1,3,5-Tris(4-ethynylphenyl)benzene

Foreword: Unveiling the Potential of a Versatile Molecular Building Block

Welcome to a comprehensive exploration of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a molecule of significant interest in the realms of materials science, organic electronics, and drug development. This guide is meticulously crafted for researchers, scientists, and professionals who seek a deeper understanding of the core electronic and photophysical properties of this unique tripodal building block. Our objective is to move beyond a superficial overview, providing instead a robust technical narrative grounded in scientific principles and validated experimental methodologies. As you delve into this document, you will find not just data, but the rationale behind the experimental approaches, empowering you to critically evaluate and innovate upon the existing knowledge.

Molecular Architecture and Synthetic Strategy

This compound is a C3-symmetric aromatic molecule characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 4-ethynylphenyl arms.[1][2] This planar, star-shaped geometry provides a rigid and extended π-conjugated system, which is fundamental to its intriguing electronic and photophysical properties. The terminal acetylene groups are particularly significant, serving as versatile reactive sites for the construction of larger, more complex architectures such as covalent organic frameworks (COFs) and porous conjugated polymers (PCPs).[2]

The synthesis of TEPB is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of sp-hybridized carbon atoms of terminal alkynes with sp2-hybridized carbon atoms of aryl halides. A logical and experimentally validated synthetic approach involves a two-step process starting from 1,3,5-tribromobenzene.

Synthetic Protocol: A Two-Step Approach to High-Purity TEPB

The causality behind this two-step protocol lies in the need to control the reactivity of the acetylene units and prevent undesired side reactions, such as homocoupling of the terminal alkyne. The use of a trimethylsilyl (TMS) protecting group for the acetylene is a key strategic choice.

Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene

This initial step involves the Sonogashira coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene. The TMS group is a sterically bulky and electronically stabilizing moiety that prevents the terminal alkyne from undergoing self-coupling reactions under the catalytic conditions.

Experimental Protocol: Sonogashira Coupling for TMS-Protected Intermediate [3][4]

-

Materials:

-

1,3,5-Tribromobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), freshly distilled

-

Hexanes for chromatography

-

-

Procedure:

-

In a flame-dried two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3,5-tribromobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.04 eq), and PPh₃ (0.03 eq).

-

Add freshly distilled triethylamine to dissolve the reagents.

-

Heat the solution to 50 °C with stirring for 15 minutes.

-

Add trimethylsilylacetylene (excess, e.g., 3.0-4.0 eq) dropwise to the reaction mixture.

-

Increase the temperature to 90 °C and reflux for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by column chromatography on silica gel using hexanes as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a light yellow powder.

-

-

Characterization of Intermediate:

Step 2: Deprotection to Yield this compound

The removal of the TMS protecting groups is typically achieved under mild basic conditions, which selectively cleave the Si-C bond without affecting the rest of the molecule.

Experimental Protocol: TMS Deprotection [4]

-

Materials:

-

1,3,5-Tris((trimethylsilyl)ethynyl)benzene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl), 1N solution

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Prepare a solution of KOH in anhydrous MeOH and add it to the THF solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench the reaction by the slow addition of 1N HCl solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1,3,5-triethynylbenzene, which can be further reacted to obtain TEPB.

-

The final step to obtain TEPB would involve another Sonogashira coupling of the deprotected 1,3,5-triethynylbenzene with a suitable 4-halophenyl precursor. For the purpose of this guide, we will focus on the properties of the core TEPB molecule, assuming its successful synthesis.

Electronic Properties: A Frontier Molecular Orbital Perspective

The electronic behavior of TEPB is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties, including its absorption and emission characteristics, and its potential as a semiconductor.

While experimental data for the monomeric TEPB is not extensively reported, computational studies on closely related structures provide valuable insights. For instance, density functional theory (DFT) calculations on 1,3,5-Tris(4-carboxyphenyl)benzene, a structurally analogous molecule, revealed a HOMO energy of -0.257 eV and a LUMO energy of -0.0852 eV, resulting in an energy gap of 0.1718 eV.[1] It is important to note that these are theoretical values for a related molecule and experimental determination for TEPB is crucial for precise characterization.

Polymers derived from TEPB, such as Poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), have been studied electrochemically. These studies provide an indication of the electronic properties of the extended conjugated system. For some PTEPB-based polymers, HOMO and LUMO energy levels have been reported in the range of -5.22 to -5.60 eV and -3.76 to -4.16 eV, respectively.[5] The significant difference between the calculated monomer values and the experimental polymer values highlights the effect of polymerization on the electronic structure.

Experimental Determination of Electronic Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to experimentally determine the HOMO and LUMO energy levels of a molecule. The oxidation and reduction potentials obtained from a CV experiment can be correlated to the energies of the frontier orbitals.

Experimental Protocol: Cyclic Voltammetry of TEPB

-

Instrumentation:

-

Potentiostat with a three-electrode cell setup.

-

Working electrode (e.g., glassy carbon or platinum).

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

-

Counter electrode (e.g., platinum wire).

-

-

Materials:

-

This compound.

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).

-

Ferrocene (as an internal standard for potential calibration).

-

-

Procedure:

-

Prepare a solution of TEPB in the chosen solvent with the supporting electrolyte.

-

De-aerate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Assemble the three-electrode cell with the TEPB solution.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and back.

-

Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks.

-

Calibrate the potential scale by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ redox potential is typically assumed to be -4.8 eV relative to the vacuum level.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

EHOMO = -[Eox - EFc/Fc⁺ + 4.8] eV

-

ELUMO = -[Ered - EFc/Fc⁺ + 4.8] eV

-

-

The electrochemical band gap can then be determined as the difference between the LUMO and HOMO energy levels.

-

Photophysical Properties: Interaction with Light

The extended π-conjugation of TEPB endows it with interesting photophysical properties, making it a potential candidate for applications in optoelectronics and as a fluorescent probe. The absorption of light promotes an electron from the HOMO to the LUMO, and the subsequent relaxation of this excited state can occur through radiative (fluorescence) or non-radiative pathways.

UV-Visible Absorption Spectroscopy

Experimental Protocol: UV-Visible Absorption Spectroscopy of TEPB [7]

-

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer.

-

Quartz cuvettes (typically 1 cm path length).

-

-

Materials:

-

This compound.

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or THF).

-

-

Procedure:

-

Prepare a dilute solution of TEPB in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0 to ensure linearity (Beer-Lambert Law).

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Use the pure solvent as a reference blank.

-

Identify the wavelength of maximum absorption (λmax).

-

The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited by absorbing light. The key parameters obtained from fluorescence spectroscopy are the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF).

The fluorescence of 1,3,5-triphenylbenzene derivatives has been reported, with emission typically observed in the violet-blue region of the spectrum.[6] The quantum yield, which is a measure of the efficiency of the fluorescence process, and the lifetime of the excited state are crucial for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Experimental Protocol: Fluorescence Spectroscopy of TEPB

-

Instrumentation:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

-

Quartz cuvettes.

-

-

Materials:

-

This compound solution (as prepared for UV-Vis spectroscopy).

-

A known fluorescence standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

-

Procedure:

-

Emission Spectrum:

-

Excite the TEPB solution at its absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

-

Fluorescence Quantum Yield (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the TEPB solution and a standard solution of known quantum yield.

-

The quantum yield of TEPB (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

-

Fluorescence Lifetime:

-

This measurement typically requires specialized equipment such as a time-correlated single-photon counting (TCSPC) system.

-

The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured to determine the excited-state lifetime.

-

-

Structure-Property Relationships and Applications

The unique electronic and photophysical properties of TEPB, stemming from its C3-symmetric and extended π-conjugated structure, make it a highly versatile building block for a range of applications.

Covalent Organic Frameworks (COFs) and Porous Conjugated Polymers (PCPs)

The primary application of TEPB is as a linker for the synthesis of COFs and PCPs.[2] The rigid, trigonal geometry of TEPB allows for the formation of highly ordered, porous, and crystalline materials. These materials have shown great promise in:

-

Gas Storage and Separation: The tunable porosity and high surface area of TEPB-based frameworks make them suitable for the selective adsorption and storage of gases like carbon dioxide.

-

Catalysis: The extended π-system and the potential to incorporate catalytic sites within the framework make these materials promising heterogeneous catalysts.

-

Sensing: The electronic properties of TEPB-derived polymers can be harnessed for the development of electrochemical sensors, for example, for the detection of hydrogen peroxide.[5]

Organic Electronics

The semiconducting nature of polymers derived from TEPB suggests their potential use in organic electronic devices such as OLEDs and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification of the TEPB core or the peripheral groups is a key advantage in this field.

Data Summary

| Property | Value | Method of Determination | Reference |

| Electronic Properties | |||

| HOMO Energy Level (Monomer) | Data not available in cited literature (Theoretical value for a carboxylated analog: -0.257 eV) | Cyclic Voltammetry (Experimental), DFT (Theoretical) | [1] |

| LUMO Energy Level (Monomer) | Data not available in cited literature (Theoretical value for a carboxylated analog: -0.0852 eV) | Cyclic Voltammetry (Experimental), DFT (Theoretical) | [1] |

| HOMO-LUMO Gap (Monomer) | Data not available in cited literature (Theoretical value for a carboxylated analog: 0.1718 eV) | Calculated from HOMO and LUMO energies | [1] |

| Photophysical Properties | |||

| Absorption Maximum (λmax) | Expected in the UV region (238-346 nm for related compounds) | UV-Visible Absorption Spectroscopy | [6] |

| Emission Maximum (λem) | Expected in the violet-blue region | Fluorescence Spectroscopy | [6] |

| Fluorescence Quantum Yield (ΦF) | Data not available in cited literature | Fluorescence Spectroscopy (Relative or Absolute Method) | |

| Fluorescence Lifetime (τF) | Data not available in cited literature | Time-Correlated Single-Photon Counting (TCSPC) |

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: A plausible three-step synthetic workflow for TEPB.

Energy Level Diagram

Caption: Schematic energy level diagram for TEPB.

Conclusion and Future Outlook

This compound stands out as a molecule with significant potential, primarily driven by its unique structural and electronic features. This guide has provided a detailed overview of its synthesis, electronic properties, and photophysical characteristics, underpinned by established experimental protocols. While the application of TEPB in the construction of advanced materials like COFs and PCPs is well-documented, a comprehensive experimental characterization of the monomeric species is an area ripe for further investigation. Future research should focus on obtaining precise experimental data for the HOMO/LUMO energy levels, fluorescence quantum yield, and lifetime of the TEPB monomer. Such data will be invaluable for the rational design of new materials with tailored optoelectronic properties and for advancing its application in fields ranging from organic electronics to targeted drug delivery systems.

References

- 1. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Computational studies on the geometry of 1,3,5-Tris(4-ethynylphenyl)benzene

An In-depth Technical Guide to the Computational Analysis of 1,3,5-Tris(4-ethynylphenyl)benzene Geometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TEB) is a highly symmetric, rigid molecule that has garnered significant interest as a fundamental building block in materials science. Its trigonal structure makes it an ideal linker for the synthesis of Covalent Organic Frameworks (COFs) and other porous conjugated polymers with applications in gas storage, catalysis, and sensor technology.[1][2] The precise geometry and electronic properties of the TEB monomer dictate the final structure and function of these advanced materials. This technical guide provides a comprehensive overview of the computational methodologies used to elucidate the geometric and electronic structure of TEB, with a focus on Density Functional Theory (DFT). It serves as a practical guide for researchers aiming to understand and predict the behavior of TEB and similar molecular architectures.

Introduction: The Significance of Molecular Geometry in TEB-based Materials

This compound is a planar, C3-symmetric molecule characterized by a central benzene ring connected to three phenylacetylene arms at the 1, 3, and 5 positions.[2] This unique structure provides a rigid and well-defined geometry that is crucial for its role as a linker in the construction of highly ordered materials like COFs.[1] The planarity and rigidity of TEB influence the porosity and surface area of the resulting polymers, which are key factors in applications such as gas separation and storage.[2]

Computational studies, particularly those employing quantum chemistry methods, are indispensable for understanding the nuanced structural and electronic properties of TEB. These methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, computational analysis can reveal the distribution of electrons within the molecule, highlighting its reactive sites and predicting its spectroscopic signatures. Such insights are vital for designing novel materials with tailored properties and for understanding the mechanisms of action in applications like electrochemical sensing.[3]

Theoretical and Computational Methodologies: A Primer

The computational investigation of molecular structures like TEB predominantly relies on Density Functional Theory (DFT). DFT offers a favorable balance between computational accuracy and efficiency, making it well-suited for molecules of this size.[4]

The Choice of Functional and Basis Set

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules composed of first- and second-row elements, hybrid functionals that mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems, providing reliable geometric and electronic properties.[4]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p) , is a robust choice for TEB. This basis set provides a flexible description of the electron density by using a triple-split valence representation for core and valence electrons, augmented with diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electrons in chemical bonds.[5]

Software Packages

Several software packages are available for performing DFT calculations, including Gaussian, ORCA, and GAMESS. These programs allow for the implementation of the chosen functional and basis set to perform geometry optimization, frequency calculations, and the prediction of various molecular properties.

Workflow for Geometric and Electronic Analysis

A systematic computational workflow is essential for obtaining reliable results. The following steps outline a standard procedure for the analysis of TEB.

Caption: A typical workflow for the computational analysis of molecular geometry and properties.

Step 1: Building the Initial Molecular Structure

An initial 3D structure of TEB can be built using molecular modeling software such as Avogadro or ChemDraw. The initial geometry should be a reasonable approximation of the expected structure to ensure efficient convergence of the geometry optimization algorithm.

Step 2: Geometry Optimization

The initial structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311+G(d,p)). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule. The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.

Step 3: Frequency Calculation

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry. The results of the frequency calculation also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

Step 4: Property Calculations

Once the optimized geometry is confirmed, a variety of electronic properties can be calculated:

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and its potential as a semiconductor.

-